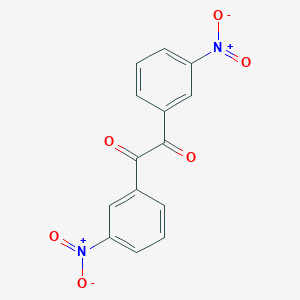

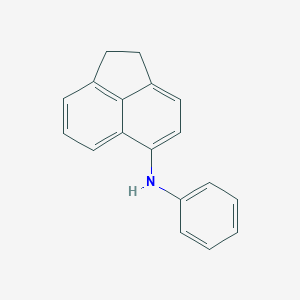

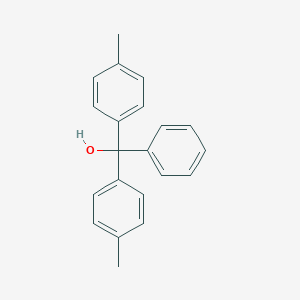

![molecular formula C17H14N2O2 B184245 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol CAS No. 3009-53-8](/img/structure/B184245.png)

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, also known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. However, its use has been banned in many countries due to its potential health hazards, including carcinogenicity and genotoxicity. Despite its negative effects, Sudan I has found its place in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.

Mécanisme D'action

The mechanism of action of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not well understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and proteins, leading to genotoxicity and carcinogenicity. 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.

Effets Biochimiques Et Physiologiques

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and bacteria. It has also been shown to cause oxidative stress and lipid peroxidation in animal models, leading to tissue damage and inflammation. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to affect the activity of certain enzymes and receptors in the central nervous system, leading to changes in behavior and cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one major limitation is its potential health hazards, which require careful handling and disposal. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not a natural compound and may not accurately represent the behavior of other compounds in biological systems.

Orientations Futures

There are several future directions for the scientific research on 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I. One direction is to investigate the molecular mechanism of genotoxicity and carcinogenicity, which may provide insights into the development of safer synthetic dyes. Another direction is to explore the potential therapeutic applications of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I, particularly in the treatment of neurodegenerative diseases and cancer. Finally, further studies are needed to evaluate the potential environmental impact of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I and other synthetic dyes, and to develop more sustainable and eco-friendly alternatives.

Méthodes De Synthèse

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I can be synthesized by the diazotization of 4-aminoazobenzene with sodium nitrite and hydrochloric acid, followed by coupling with 1-naphthol in the presence of sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a standard reference material for the calibration of analytical instruments, such as UV-visible spectrophotometers and high-performance liquid chromatography (HPLC) systems. In biochemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a probe to study the binding interactions between small molecules and proteins, as well as to investigate the mechanism of enzyme-catalyzed reactions. In pharmacology, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs, as well as to screen potential drug candidates.

Propriétés

Numéro CAS |

3009-53-8 |

|---|---|

Nom du produit |

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol |

Formule moléculaire |

C17H14N2O2 |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

4-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-8-6-12(7-9-13)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |

Clé InChI |

QZCLBEBNASDFHA-KNTRCKAVSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)N/N=C/2\C=CC(=O)C3=CC=CC=C23 |

SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

SMILES canonique |

COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

Autres numéros CAS |

3009-53-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

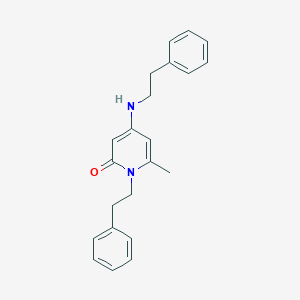

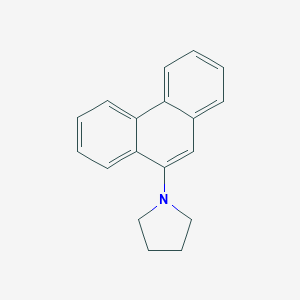

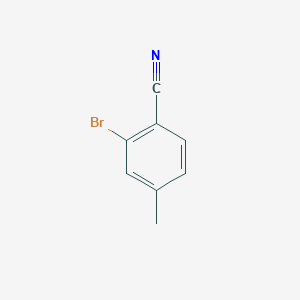

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

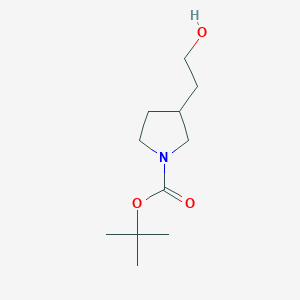

![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)